molecular formula C16H17N3O7 B14181124 L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine CAS No. 921934-37-4

L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine

Cat. No.: B14181124
CAS No.: 921934-37-4
M. Wt: 363.32 g/mol
InChI Key: BWOSAPJIHCATNO-KWQFWETISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine typically involves the reaction of L-alanine and L-serine with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-Phthalylglycyl chloride
  • Phthaloyl-L-alanyl-L-glutamine
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate

Uniqueness

L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine is unique due to its specific structure, which combines the properties of both L-alanine and L-serine with the phthalimide moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

CAS No.

921934-37-4

Molecular Formula

C16H17N3O7

Molecular Weight

363.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxypropanoic acid

InChI

InChI=1S/C16H17N3O7/c1-8(17)13(21)18-11(16(24)25)7-26-12(20)6-19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7,17H2,1H3,(H,18,21)(H,24,25)/t8-,11-/m0/s1

InChI Key

BWOSAPJIHCATNO-KWQFWETISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](COC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C(=O)O)N

Origin of Product

United States

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